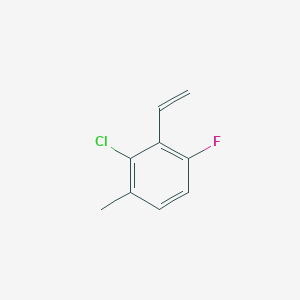
L-Lysinamide, L-leucyl-L-isoleucylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is a complex peptide compound that consists of multiple amino acids linked together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-leucyl-L-isoleucylglycyl- typically involves the stepwise addition of protected amino acids. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent unwanted side reactions . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .
Industrial Production Methods
Industrial production of L-Lysinamide, L-leucyl-L-isoleucylglycyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support and cleaved off after the synthesis is complete .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amides or amines. Substitution reactions can lead to the formation of alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
L-Lysinamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysinamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with lysosomal enzymes, leading to the activation of caspase-3-like proteases and inducing apoptosis in certain cell types .
Comparación Con Compuestos Similares
Similar Compounds
- L-leucyl-L-isoleucine
- L-isoleucyl-L-leucine
- L-leucyl-L-leucine methyl ester
Uniqueness
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids and the presence of lysinamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Propiedades
Número CAS |
562834-07-5 |
|---|---|
Fórmula molecular |
C20H40N6O4 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C20H40N6O4/c1-5-13(4)17(26-19(29)14(22)10-12(2)3)20(30)24-11-16(27)25-15(18(23)28)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H2,23,28)(H,24,30)(H,25,27)(H,26,29)/t13-,14-,15-,17-/m0/s1 |
Clave InChI |
ZSKWGGAIGUCOEB-JKQORVJESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
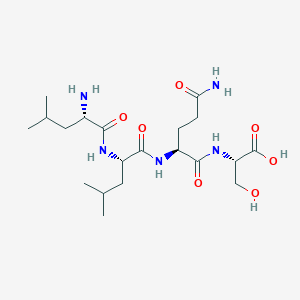

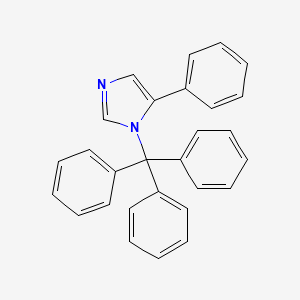
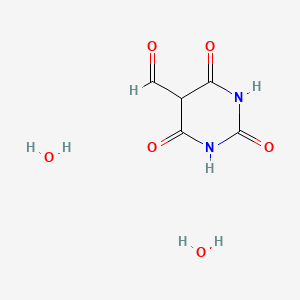
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
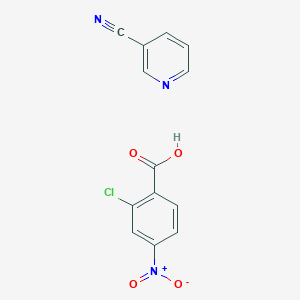
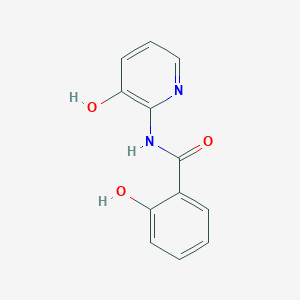
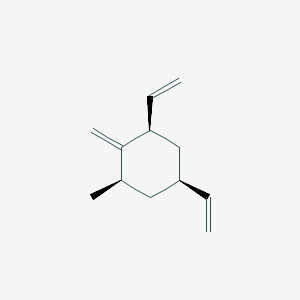
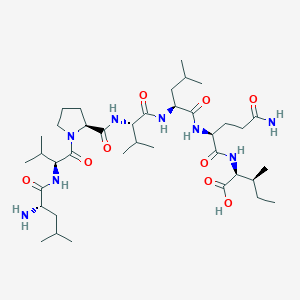
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
